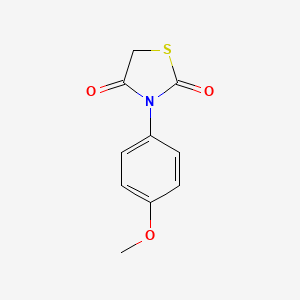

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Description

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 4-methoxyphenyl substitution at the 3-position of the heterocyclic core.

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H9NO3S/c1-14-8-4-2-7(3-5-8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3 |

InChI Key |

YKEXRIOZTVEJSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC2=O |

Origin of Product |

United States |

Preparation Methods

General Reaction Procedure

-

Reactants :

-

Thiazolidine-2,4-dione (1 eq).

-

4-Methoxybenzaldehyde (1.2 eq).

-

Catalyst: Piperidine (0.5 eq) or ammonium acetate (0.3 eq).

-

Solvent: Ethanol or methanol.

-

-

Conditions :

-

Workup :

-

Acidification with acetic acid to precipitate the product.

-

Filtration and recrystallization from ethanol or acetic acid.

-

Optimization Strategies

-

Catalyst Selection : Piperidine enhances reaction rates compared to ammonium acetate but may require stricter anhydrous conditions.

-

Solvent Effects : Ethanol provides higher yields than methanol due to improved solubility of intermediates.

-

Molar Ratios : A slight excess of aldehyde (1.2 eq) ensures complete conversion of TZD.

Alternative Synthetic Routes

While Knoevenagel condensation is the most widely reported method, alternative approaches have been explored:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 100°C in ethanol with piperidine yields comparable results (72%) to conventional heating. This method is advantageous for scaling up production.

Solid-Phase Synthesis

Immobilizing TZD on resin supports enables iterative functionalization, though this method is less common for 4-methoxyphenyl derivatives due to complexity.

Characterization and Analytical Validation

Accurate characterization is essential for confirming the structure and purity of the final product.

Spectroscopic Data

-

IR Spectroscopy :

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives, including 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione, have been extensively studied for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis and inhibit tumor cell proliferation through various mechanisms:

- Mechanisms of Action :

- Induction of apoptosis.

- Cell cycle arrest at different phases.

- Modulation of signaling pathways involved in cancer progression.

In vitro studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compounds modified at the 5-position of the thiazolidine ring have shown potent activity against breast cancer (MCF-7) and leukemia (K562) cell lines .

Antidiabetic Properties

The compound is recognized for its role in diabetes management as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. Recent studies have reported that derivatives like MY17 exhibit low half-maximal inhibitory concentration (IC50) values, indicating strong inhibitory effects on PTP1B activity:

- Key Findings :

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine-2,4-dione derivatives has been highlighted in several studies. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:

- Research Insights :

Synthesis and Structural Variations

The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction between appropriate thioketones and aldehydes under basic conditions. Variations in substituents on the phenyl ring can significantly influence biological activity:

Case Studies

Several case studies have documented the clinical implications of thiazolidine-2,4-dione derivatives:

- Anticancer Efficacy : A study demonstrated that a series of thiazolidine derivatives showed varying degrees of antiproliferative activity against seven tumor cell lines, with some exhibiting significant effects against breast cancer cells .

- Diabetes Management : In vivo experiments indicated that certain thiazolidinediones could effectively lower blood glucose levels while also exhibiting antioxidant properties in diabetic rat models .

- Antimicrobial Potential : New hybrids synthesized from thiazolidinediones were tested against drug-resistant bacterial strains and showed promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 3- and 5-Positions

The pharmacological activity of TZDs is highly dependent on substitutions at the 3- and 5-positions. Below is a comparative analysis of key derivatives:

Table 1: Comparison of TZD Derivatives and Their Activities

Key Observations

Antitubercular Activity: The 4-methoxybenzylidene group at the 5-position is critical for antitubercular activity. Compound 95, with a 2-amino-5-nitrophenyl group at the 3-position, exhibited the lowest MIC (0.2 µg/mL), suggesting electron-withdrawing groups enhance potency . Compound 99, featuring a pyrazinyl moiety at the 3-position, demonstrated synergistic effects with the 4-methoxybenzylidene group, outperforming streptomycin .

Antioxidant Activity :

- 5-Arylidene derivatives (e.g., 5-(4-methoxybenzylidene)-1,3-TZD) showed significant DPPH radical scavenging, attributed to the conjugated double bond and methoxy group’s electron-donating effects .

Stereochemical Influence :

Pharmacophore and Docking Insights

- 4-Point Unified Pharmacophore : TZDs require (A) an acidic TZD core, (B) a central aromatic ring, (C) a lipophilic region, and (D) a flexible linker .

- Docking Scores : Derivatives with 4-methoxybenzylidene groups exhibit favorable binding to PPARγ and mycobacterial targets due to hydrophobic and π-π interactions .

Biological Activity

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione (often referred to as TZD) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer, antibacterial, antioxidant, and antidiabetic properties.

Chemical Structure and Properties

The thiazolidine-2,4-dione scaffold consists of a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. The presence of substituents at the 3rd and 5th positions allows for a wide range of structural modifications, enhancing its biological potential.

Anticancer Activity

Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit notable anticancer activity through various mechanisms:

- Induction of Apoptosis : TZD derivatives can trigger programmed cell death in cancer cells. For instance, compounds modified at the 5-position have shown significant effects against breast cancer (MCF-7) and leukemia (K562) cell lines .

- Cell Cycle Arrest : Certain derivatives interfere with the cell cycle progression, effectively halting the proliferation of cancer cells .

Case Studies on Anticancer Activity

A study by Patil et al. reported that new derivatives of thiazolidine-2,4-dione displayed variable degrees of antiproliferative activity against multiple tumor cell lines. The compound 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione showed particularly strong activity against leukemia cells .

Antibacterial Activity

Thiazolidine-2,4-dione derivatives have also been evaluated for their antibacterial properties :

- Mechanism of Action : These compounds inhibit bacterial growth by targeting essential cellular processes. They have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Research Findings

In a study examining the antibacterial efficacy of new TZD derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.91 mg/L. These results suggest that some TZD derivatives possess antibacterial activity comparable to standard antibiotics like oxacillin .

Antioxidant Activity

The antioxidant potential of TZD derivatives is another area of interest:

- Mechanisms : Thiazolidine-2,4-diones can scavenge reactive oxygen species (ROS), mitigating oxidative stress associated with various diseases such as cancer and diabetes .

Experimental Results

A study synthesized twelve new phenolic derivatives of TZD and assessed their antioxidant capacity through various in vitro assays. The results indicated significant antioxidant activity across several compounds when compared to standard antioxidants like ascorbic acid .

Antidiabetic Activity

Thiazolidine-2,4-diones are recognized for their antidiabetic properties , primarily through their action as agonists for peroxisome proliferator-activated receptor gamma (PPARγ):

- Mechanism : These compounds improve insulin sensitivity and glucose metabolism, making them valuable in diabetes management .

Notable Compounds

The glitazones (e.g., rosiglitazone and pioglitazone) are well-known examples derived from the TZD scaffold that have been clinically utilized for their antidiabetic effects .

Summary Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution

Thiazolidinedione derivatives undergo substitutions at the sulfur or nitrogen positions. For example:

-

Acylations : Reaction with acid chlorides to form acylated derivatives .

-

Alkylation : Substitution of the thiazolidinedione ring with alkylating agents .

Hydrolysis and Ring-Opening

-

Hydrolysis : Thiazolidinedione rings can hydrolyze under basic or acidic conditions to form open-chain derivatives .

-

Ring-Opening : Reaction with nucleophiles (e.g., amines) to form substituted acyclic compounds .

Hybridization Reactions

-

Coupling with Oxadiazoles : Reaction with 1,3,4-oxadiazole derivatives to enhance α-amylase/α-glucosidase inhibition .

-

Spiro Compounds : Formation of spiro structures via condensation with indole derivatives.

Characterization Data

Spectroscopic and analytical data for derivatives are critical for structural confirmation:

Reaction Conditions Table

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-Methoxybenzaldehyde, Thiazolidinedione, Piperidine | Ethanol | Reflux | 70–90% |

| Thiosemicarbazone Hybridization | Chlorophenylthiosemicarbazides, Acetic Acid | Anhydrous Ethanol | Room Temperature | 92% |

| Oxadiazole Coupling | 1,3,4-Oxadiazole Derivatives, POCl₃ | DMF | Reflux | 60–90% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione derivatives?

- Methodological Answer : The Knoevenagel condensation is a key reaction for synthesizing thiazolidinedione derivatives. Starting with 1,3-thiazolidine-2,4-dione, aromatic aldehydes (e.g., 4-methoxybenzaldehyde) are condensed under basic or acidic conditions to yield 5-arylidene derivatives. Subsequent N-substitution can be achieved using bromomethylcoumarins or other alkylating agents to introduce functional groups (e.g., 7-hydroxycoumarin moieties). Purification typically involves recrystallization from DMF-acetic acid or ethanol .

Q. How can the antioxidant activity of 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione derivatives be experimentally evaluated?

- Methodological Answer : The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely used. Prepare a concentration gradient of the compound (e.g., 10–100 μM) in methanol or DMSO, mix with DPPH solution, and incubate in the dark for 30 minutes. Measure absorbance at 517 nm and calculate scavenging activity relative to a control. Derivatives with electron-donating groups (e.g., 4-methoxy) often exhibit enhanced activity due to improved radical stabilization .

Q. What spectroscopic methods are critical for characterizing the structural integrity of synthesized 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione compounds?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the methylidene proton in the thiazolidinedione ring appears as a singlet near δ 7.5–8.0 ppm.

- IR : Stretching vibrations for C=O (1700–1750 cm) and C=S (1150–1250 cm) validate the core structure.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., CHNOS: 239.0353 g/mol) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in thiazolidinedione derivatives targeting PPAR-γ?

- Methodological Answer :

- Substituent Profiling : Introduce varied substituents (e.g., halogens, methoxy, hydroxy) at the 5-arylidene and N3 positions to assess effects on receptor binding.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ’s ligand-binding domain (LBD). Prioritize derivatives with strong hydrogen bonds to Ser289, His323, or Tyr473.

- In Vitro Validation : Perform transactivation assays using PPAR-γ reporter cell lines to correlate docking scores (e.g., −4.4 to −5.1 kcal/mol) with agonistic activity .

Q. How can molecular docking be utilized to predict the binding affinity of 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione derivatives to specific receptors?

- Methodological Answer :

- Protein Preparation : Retrieve receptor structures (e.g., PPAR-γ PDB ID: 1PRG) from the RCSB PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level. Generate multiple conformers with Open Babel.

- Docking Protocol : Set a grid box covering the LBD (center coordinates: x=12.5, y=15.3, z=18.7; dimensions: 25 Å). Use Lamarckian genetic algorithms with 100 runs. Validate results with MM-GBSA binding energy calculations .

Q. What crystallographic techniques are essential for determining the three-dimensional structure of thiazolidinedione derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from DCM/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Data Analysis : Solve structures using SHELXS-97 and refine with SHELXL-2018. Key parameters include monoclinic space groups (e.g., P2/c), unit cell dimensions (e.g., a = 7.657 Å, β = 95.641°), and Z = 9.

- Validation : Check R-factors (<5%), and analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Mercury .

Q. How can researchers resolve contradictions in biological activity data across different studies involving thiazolidinedione derivatives?

- Methodological Answer :

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

- Assay Standardization : Use consistent DPPH concentrations (e.g., 100 μM) and incubation times (30 min) for antioxidant assays.

- Structural Confirmation : Cross-validate NMR and X-ray data to rule out isomerism or polymorphic effects .

Q. What are the methodological considerations for designing in vivo studies to evaluate the hypoglycemic effects of 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione analogs?

- Methodological Answer :

- Animal Models : Use streptozotocin-induced diabetic rats or db/db mice. Administer compounds orally (10–50 mg/kg/day) for 4 weeks.

- Endpoint Measurements : Monitor fasting blood glucose (weekly), HbA1c (post-study), and insulin sensitivity via glucose tolerance tests.

- Toxicology : Assess liver function (ALT/AST levels) and renal parameters (creatinine) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.